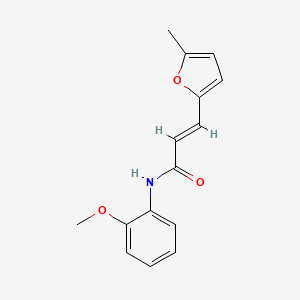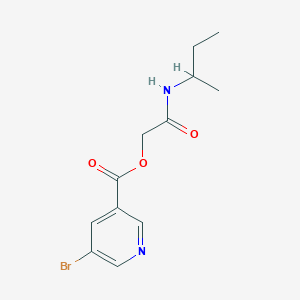![molecular formula C15H18N4O4S2 B2480288 N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 850936-34-4](/img/structure/B2480288.png)
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves multiple steps starting from benzenesulfonyl chloride reacting with ethyl isonipecotate to yield intermediate compounds, which are then reacted with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent to obtain the target compounds. These processes are crucial for introducing various substituents into the 1,3,4-oxadiazole ring, enabling the synthesis of a wide range of derivatives for further analysis (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using advanced spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the position of various substituents on the 1,3,4-oxadiazole ring, which is essential for understanding the relationship between structure and activity. The structural elucidation is a fundamental step in the synthesis analysis, enabling researchers to confirm the successful synthesis of the desired compounds (Khalid et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic substitution reactions, which are pivotal for introducing various functional groups into the molecule. These reactions significantly influence the chemical properties of the compounds, such as reactivity and stability, which are crucial for their potential applications. For instance, the alkylation of the oxadiazole moiety can lead to the formation of S-alkyl derivatives, while aminomethylation, acylation, or cyanoethylation can result in N-substituted derivatives. These modifications play a significant role in determining the biological activity of these compounds (Burbulienė et al., 2002).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined through various analytical techniques and can influence the compound's application potential, handling, and storage conditions. The crystal structure analysis, for example, provides insights into the molecular arrangement and intermolecular interactions, which can affect the compound's stability and reactivity (Jasinski et al., 2011).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions, highlighting their versatile scaffold for further chemical modifications. For instance, Khalid et al. (2016) synthesized a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the compound's role in the development of antibacterial agents. The synthesis involved multiple steps, starting from benzenesulfonyl chloride to yield a series of compounds with moderate to significant antibacterial activity (Khalid et al., 2016).
Biological Activities
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of 1,3,4-oxadiazole derivatives have been extensively studied. For example, Bayrak et al. (2009) reported on the antimicrobial activity of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, demonstrating good to moderate activity against various pathogens. This suggests the potential of oxadiazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Patel et al. (2013) synthesized a novel series of 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles, evaluating their biological activity. While no significant antitumor activity was observed, promising activity against Escherichia coli and antitubercular activity was noted, highlighting the compound's selective biological effects (Patel et al., 2013).
Cholinesterase Inhibition
Khalid et al. (2016) also studied the inhibition of butyrylcholinesterase by 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, identifying key amino acid residues involved in ligand stabilization within the enzyme's binding site. This research provides insights into the therapeutic potential of oxadiazole derivatives for treating diseases related to cholinesterase activity (Khalid et al., 2016).
Propriétés
IUPAC Name |
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-24-10-13-17-18-15(23-13)16-14(20)11-4-6-12(7-5-11)25(21,22)19-8-2-3-9-19/h4-7H,2-3,8-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZEWORUFLNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)
![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)


![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)




![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)